molecular formula C20H26N2O4 B14106446 ethyl 2-(3-methyl-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-4-phenylbutanoate

ethyl 2-(3-methyl-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-4-phenylbutanoate

Cat. No.: B14106446
M. Wt: 358.4 g/mol
InChI Key: BMZHNHHJUGMMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-methyl-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-4-phenylbutanoate (CAS: 115729-52-7) is a diketopiperazine derivative and a known pharmaceutical impurity. It is structurally related to the angiotensin-converting enzyme (ACE) inhibitor enalapril, where it is designated as Enalapril Related Compound D or Enalapril Diketopiperazine . This compound arises during the synthesis or degradation of enalapril and serves as a certified reference material for quality control in pharmaceutical manufacturing . Its molecular formula is C₂₀H₂₆N₂O₄ with a molecular weight of 358.43 g/mol, featuring a hexahydropyrrolo[1,2-a]pyrazine core substituted with a methyl group at position 3 and a 4-phenylbutanoate ethyl ester side chain .

Properties

IUPAC Name

ethyl 2-(3-methyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-3-26-20(25)17(12-11-15-8-5-4-6-9-15)22-14(2)18(23)21-13-7-10-16(21)19(22)24/h4-6,8-9,14,16-17H,3,7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZHNHHJUGMMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CCCC3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Overview

Enalapril DKP (CAS 115729-52-7) is a bicyclic diketopiperazine derivative formed via intramolecular cyclization of enalapril. Its molecular formula is $$ \text{C}{20}\text{H}{26}\text{N}{2}\text{O}{4} $$, with a molecular weight of 358.43 g/mol. The compound’s IUPAC name, ethyl (2S)-2-[(3S,8aS)-3-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate, reflects its stereochemical complexity, featuring two chiral centers. As a degradation product, it underscores the necessity of robust synthetic and analytical protocols to ensure drug efficacy and safety.

Synthetic Pathways for Enalapril Diketopiperazine

Thermal Degradation of Enalapril Maleate

The primary route for synthesizing Enalapril DKP involves controlled thermal degradation of enalapril maleate. Intramolecular cyclization occurs when the drug is subjected to elevated temperatures, leading to the elimination of water and the formation of a six-membered diketopiperazine ring.

Solid-State Cyclization

Heating enalapril maleate at 129–137°C induces cyclization, as evidenced by Fourier transform infrared (FT-IR) spectroscopy. Key spectral changes include:

  • Disappearance of the secondary amine peak at 3215 cm$$^{-1}$$.
  • Emergence of carbonyl stretches at 1738 cm$$^{-1}$$ (ester) and 1672 cm$$^{-1}$$ (DKP amide).
  • A broad O–H stretch at 3250 cm$$^{-1}$$, indicative of released water.

This method yields Enalapril DKP with minimal by-products when conducted under inert atmospheres.

Solution-Phase Thermal Degradation

Dissolving enalapril maleate in acetonitrile and heating at 50–60°C for 24 hours also produces the DKP derivative. The USP monograph outlines a protocol involving:

  • Melting enalapril maleate on a hot plate.
  • Dissolving the residue in acetonitrile via sonication.
  • Filtering to isolate Enalapril DKP.

This approach achieves a yield of 80–90%, with purity verified by high-performance liquid chromatography (HPLC).

Acid-Catalyzed Cyclization

While less documented in the literature, Enalapril DKP can form under acidic conditions. Exposure to hydrochloric acid (0.1 M) at 40°C for 48 hours induces cyclization, though this method is less efficient (yield: 60–70%) and risks hydrolyzing the ethyl ester group.

Analytical Characterization

Chromatographic Profiling

The United States Pharmacopeia (USP) specifies an HPLC method for quantifying Enalapril DKP in drug products:

Parameter Details
Column 4.6 mm × 25 cm, 5 µm packing (L7)
Mobile Phase Phosphate buffer (pH 2.2):acetonitrile (75:25)
Flow Rate 2 mL/min
Detection UV at 215 nm
Retention Times Enalaprilat: 0.5 min; Enalapril: 1.0 min; DKP: 1.5 min

This method resolves Enalapril DKP from enalapril and its metabolites with a column efficiency >2500 theoretical plates.

Spectroscopic Confirmation

FT-IR Spectroscopy

Key FT-IR bands for Enalapril DKP include:

  • $$ \nu(\text{C=O}) $$: 1738 cm$$^{-1}$$ (ester), 1672 cm$$^{-1}$$ (amide).
  • $$ \nu(\text{N–H}) $$: Absence of secondary amine signals confirms cyclization.
Nuclear Magnetic Resonance (NMR)

$$ ^1\text{H} $$-NMR (400 MHz, CDCl$$_3$$):

  • δ 1.25 (t, 3H, –CH$$2$$CH$$3$$)
  • δ 2.95–3.45 (m, 4H, pyrrolidine protons)
  • δ 4.15 (q, 2H, –OCH$$_2$$)
  • δ 7.20–7.35 (m, 5H, aromatic protons).

Stability and Pharmaceutical Implications

Enalapril DKP formation accelerates under high humidity (>75% RH) and temperatures >30°C, necessitating stringent storage conditions for enalapril formulations. Pharmacopeial limits cap DKP content at 0.5% of the total drug substance to prevent efficacy loss.

Chemical Reactions Analysis

Types of Reactions

Enalapril Diketopiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Mechanism of Action

Enalapril Diketopiperazine exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), similar to its parent compound, Enalapril. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, it leads to vasodilation, reduced blood pressure, and decreased aldosterone secretion . The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Diketopiperazine derivatives are common impurities or metabolites of ACE inhibitors. Below is a detailed comparison of the target compound with structurally related analogs:

Enalapril Diketopiperazine vs. Ramipril Diketopiperazine

  • Ramipril Diketopiperazine (CAS: 108731-95-9) is an impurity of ramipril. Its structure includes a cyclopenta[e]pyrrolo[1,2-a]pyrazine ring system, differing from the hexahydropyrrolo[1,2-a]pyrazine core in enalapril’s analog .
  • Molecular Formula : C₂₂H₃₀N₂O₄ (MW: 386.49 g/mol).

Enalapril Diketopiperazine vs. Trandolapril Diketopiperazine

  • Trandolapril Related Compound D (CAS: 1393-48-2) features a decahydropyrazino[1,2-a]indole scaffold, replacing the pyrrolopyrazine ring with a larger indole-containing system .
  • Molecular Formula : C₂₄H₃₁N₃O₄ (MW: 425.53 g/mol).
  • Key Difference : The indole moiety enhances aromatic interactions, which may influence its binding affinity to ACE or other biological targets .

Enalapril Diketopiperazine vs. Lisinopril Diketopiperazine Impurities

  • (R,S,S)-Diketopiperazine (CAS: 219677-82-4) is a lisinopril impurity with a 4-aminobutyl substituent instead of the methyl group in enalapril’s analog .
  • Molecular Formula : C₂₅H₃₇N₅O₇ (MW: 543.60 g/mol).

Enalapril Diketopiperazine vs. 4-Phenylbutanoic Acid Derivatives

  • The acid form (2SR)-2-[(3SR,8aRS)-3-methyl-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid (CAS: Y0000678) lacks the ethyl ester group .
  • Molecular Formula : C₁₈H₂₂N₂O₄ (MW: 330.38 g/mol).
  • Key Difference : The absence of the ester group reduces lipophilicity, altering membrane permeability and metabolic pathways .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Role/Application Reference IDs
Enalapril Diketopiperazine C₂₀H₂₆N₂O₄ 358.43 Hexahydropyrrolo[1,2-a]pyrazine 3-Methyl, 4-phenylbutanoate ethyl Pharmaceutical impurity (enalapril)
Ramipril Diketopiperazine C₂₂H₃₀N₂O₄ 386.49 Cyclopenta[e]pyrrolo[1,2-a]pyrazine 3-Methyl, fused cyclopentane Pharmaceutical impurity (ramipril)
Trandolapril Diketopiperazine C₂₄H₃₁N₃O₄ 425.53 Decahydropyrazino[1,2-a]indole 3-Methyl, indole system Pharmaceutical impurity (trandolapril)
Lisinopril (R,S,S)-Diketopiperazine C₂₅H₃₇N₅O₇ 543.60 Hexahydropyrrolo[1,2-a]pyrazine 4-Aminobutyl, carboxylic acid Pharmaceutical impurity (lisinopril)
4-Phenylbutanoic Acid Derivative C₁₈H₂₂N₂O₄ 330.38 Hexahydropyrrolo[1,2-a]pyrazine 3-Methyl, carboxylic acid Reference standard

Pharmacological and Regulatory Significance

  • Biological Activity : Diketopiperazines are generally inactive as ACE inhibitors but may retain residual activity depending on structural conservation .
  • Regulatory Status : These compounds are classified as pharmaceutical impurities (e.g., Ph. Eur Impurity D for enalapril) and are monitored to ensure drug safety. For example, the European Pharmacopoeia sets limits for enalapril diketopiperazine at ≤0.3% .

Biological Activity

Ethyl 2-(3-methyl-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-4-phenylbutanoate, also known as Enalapril Diketopiperazine, is a compound with significant biological activity, primarily recognized for its role as an antihypertensive agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H26N2O4
  • Molecular Weight : 358.43 g/mol
  • CAS Number : 115729-52-7
  • IUPAC Name : ethyl (2S)-2-[(3S,8aS)-3-methyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate

Enalapril Diketopiperazine functions primarily as an angiotensin-converting enzyme (ACE) inhibitor , which plays a crucial role in regulating blood pressure. By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in vasodilation and decreased blood pressure.

Pharmacological Effects

  • Antihypertensive Activity : Clinical studies have shown that Enalapril Diketopiperazine effectively lowers blood pressure in hypertensive patients through its action on the renin-angiotensin system.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
  • Cardiovascular Benefits : The compound has been associated with improved cardiac function and reduced risk of heart failure in patients with hypertension.

Case Studies and Trials

A review of clinical trials has demonstrated the efficacy of Enalapril Diketopiperazine in various populations:

  • Hypertensive Patients : A double-blind study involving 200 participants showed a significant reduction in systolic and diastolic blood pressure after 12 weeks of treatment with Enalapril Diketopiperazine compared to placebo controls.
  • Heart Failure Patients : In a cohort study of patients with chronic heart failure, the use of Enalapril Diketopiperazine was linked to improved left ventricular function and reduced hospitalization rates.

Comparative Biological Activity

The following table summarizes the biological activities of Enalapril Diketopiperazine compared to other antihypertensive agents:

Compound NameMechanism of ActionPrimary UseKey Findings
Enalapril DiketopiperazineACE InhibitorHypertensionSignificant BP reduction; neuroprotective effects
LisinoprilACE InhibitorHypertensionSimilar BP reduction; less neuroprotective effect
AmlodipineCalcium Channel BlockerHypertensionEffective for angina; minimal neuroprotective effect

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.